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Outcome Measure Barasertib (n=48)
Low-Dose
Cytarabine (LDAC)
(n=26)

Comparative Result

Objective Complete
Response Rate
(OCRR)

35.4% 11.5% Significantly higher with
Barasertib (Difference:

23.9%; P < .05) [1]

Median Overall
Survival

8.2 months 4.5 months Not statistically significant

(HR: 0.88; P = .663) [1]

Common Adverse
Events (AEs)

Stomatitis (71%),

Febrile Neutropenia
(67%) [1]

Stomatitis (15%),

Febrile Neutropenia
(19%) [1]

Barasertib had a more toxic

but manageable profile [1]

Detailed Experimental Data and Context

For a deeper understanding, here are the methodologies and context behind the data.

Source of Clinical Data: The primary comparison comes from Stage I of a Phase 2, open-label,

randomized study [1].
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Patient Population: Patients aged ≥60 years with AML.

Treatment Regimens:
Barasertib: 1200 mg administered as a 7-day continuous intravenous infusion every 28

days.
LDAC: 20 mg administered subcutaneously twice daily for 10 days every 28 days.

Primary Endpoint: Objective Complete Response Rate (OCRR), defined as the rate of
complete response (CR) plus CR with incomplete hematologic recovery (CRi).

Mechanism of Action (MoA): The two drugs work through entirely different pathways, which

explains their differing efficacy and safety.

Barasertib: A highly selective Aurora B kinase inhibitor. It disrupts cell division (mitosis),

leading to the formation of polyploid cells (cells with multiple sets of chromosomes) and
ultimately inducing apoptosis (programmed cell death) [2] [3].

Low-Dose Cytarabine (LDAC): A pyrimidine nucleoside analog. It is incorporated into DNA
during the S-phase of the cell cycle, inhibiting DNA synthesis and also leading to cell death. At

low doses, it has also been shown to induce differentiation of leukemic cells in some contexts
[4].

The diagram below illustrates the distinct mechanisms of action for each drug.
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Preclinical Insights and Research Considerations

Synergistic Potential: Preclinical studies suggest that Barasertib and cytarabine can exert a
greater-than-additive cytotoxic effect on AML cells. The sequence of administration is critical, with

the strongest effect observed when Barasertib is given before or concurrently with cytarabine [2].
Resistance Mechanisms: A significant research consideration is that Barasertib is a substrate for

drug efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP),
which are often overexpressed in AML. This efflux can reduce the drug's intracellular concentration

and efficacy [5].

Current Treatment Landscape and Conclusion
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While the Phase 2 data showed Barasertib's promise, the current standard of care for older or unfit AML

patients has evolved. Network meta-analyses of non-intensive therapies conclude that combinations of

hypomethylating agents (like azacitidine) with venetoclax (AZA + VEN) are superior in improving

overall survival and response rates and are considered the current standard [6]. Newer targeted agents for

specific mutations (e.g., IDH, FLT3) have also been approved [7] [8].

Conclusion for Researchers: The direct comparison shows Barasertib has superior response rates to

LDAC, but with greater toxicity. Its clinical development has been overshadowed by the rise of more

effective and tolerable non-intensive regimens. However, its unique mechanism of action and demonstrated

synergy with cytarabine in preclinical models may warrant further investigation in specific contexts or

combinations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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